molecular formula C11H18ClN B13026502 (S)-1-(2,5-Dimethylphenyl)propan-1-amine hcl

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hcl

Cat. No.: B13026502
M. Wt: 199.72 g/mol
InChI Key: KJIOSXQZANUDNX-MERQFXBCSA-N
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Description

Stereochemical Features

  • Chiral center : The first carbon of the propane chain binds to four distinct groups:
    • A hydrogen atom
    • A methyl group (-CH₃)
    • A benzene ring with 2,5-dimethyl substituents
    • An amine group (-NH₂)

      This arrangement creates a non-superimposable mirror image, yielding enantiomers with (S) and (R) configurations.
  • Conformational analysis : The ortho-methyl group at the 2-position introduces steric bulk, favoring a conformation where the propane chain is oriented away from the methyl substituent to reduce van der Waals repulsions.

Electronic Structure

  • The amine group participates in hydrogen bonding with the chloride ion in the hydrochloride salt, stabilizing the crystal lattice.
  • Aromatic substituents : The electron-donating methyl groups at the 2- and 5-positions increase electron density on the benzene ring, influencing π-π stacking interactions in the solid state.

X-ray Crystallographic Studies and Unit Cell Parameters

While direct X-ray crystallographic data for (S)-1-(2,5-dimethylphenyl)propan-1-amine hydrochloride are not publicly available, analogous compounds provide insights into its likely crystal structure. For example, the closely related 1-(2,4-dimethylphenyl)propan-1-amine hydrochloride (PubChem CID: 47000758) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters:

  • a = 8.92 Å
  • b = 10.34 Å
  • c = 12.57 Å
  • α = 90°
  • β = 98.4°
  • γ = 90°
  • Volume = 1,148 ų.

Predicted Features for (S)-1-(2,5-Dimethylphenyl)propan-1-amine Hydrochloride

  • Hydrogen-bonding network : The amine group likely forms N–H···Cl hydrogen bonds with chloride ions, as seen in similar hydrochlorides.
  • Packing arrangement : The para-methyl group at the 5-position may promote tighter packing compared to ortho-substituted isomers due to reduced steric hindrance.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

The positional isomerism of methyl groups on the benzene ring significantly impacts molecular geometry and physicochemical properties. Below, we compare (S)-1-(2,5-dimethylphenyl)propan-1-amine hydrochloride with its structural isomers:

Isomer Substituent Positions Key Structural Features
2,5-Dimethyl (target) 2-, 5- - Ortho-methyl induces steric hindrance
- Para-methyl allows symmetric π-stacking
2,3-Dimethyl 2-, 3- - Adjacent methyl groups increase steric bulk
- Distorted propane chain conformation
2,4-Dimethyl 2-, 4- - Meta-methyl reduces symmetry
- Moderate steric effects
3,5-Dimethyl 3-, 5- - Symmetric para-substitution
- Minimal steric hindrance

Key Observations

  • Steric effects : The 2,5-dimethyl isomer experiences moderate steric strain between the ortho-methyl group and the propane chain, whereas the 2,3-dimethyl isomer exhibits severe steric crowding.
  • Symmetry : The 3,5-dimethyl isomer benefits from para-substitution symmetry, potentially enhancing crystallinity compared to the asymmetric 2,4-dimethyl isomer.
  • Hydrogen bonding : All isomers form N–H···Cl interactions in their hydrochloride salts, but packing efficiency varies with substituent positions.

This comparative analysis underscores the structural uniqueness of (S)-1-(2,5-dimethylphenyl)propan-1-amine hydrochloride and its distinction from related isomers.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-7-8(2)5-6-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1

InChI Key

KJIOSXQZANUDNX-MERQFXBCSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)C)C)N.Cl

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a reductive amination reaction with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing crystallization or chromatography techniques to obtain the pure enantiomer.

    Salt Formation: Converting the free base to its hydrochloride salt using gaseous hydrogen chloride or concentrated hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Employed as a chiral auxiliary or ligand in asymmetric synthesis.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industries.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3,5-Dimethyl Substitution

Compound : (S)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
CAS : 2514723-69-2
Molecular Formula : C₁₁H₁₈ClN
Key Differences :

  • The methyl groups are positioned at the 3,5-sites of the aromatic ring instead of 2,3.
  • Identical molecular weight (199.72 g/mol) but distinct spatial arrangement, which may alter steric effects and receptor binding affinity.
    Hazards : Matches the target compound (H302, H315, H319, H335) .

Functional Group Variation: Methoxy Substitution

Compound: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride CAS: 2061996-57-2 Molecular Formula: C₁₄H₂₇NO₄ (includes methoxy groups) Key Differences:

  • Methoxy (-OCH₃) groups replace methyl (-CH₃) groups, increasing electron density on the aromatic ring.
  • Higher molecular weight (231.72 g/mol ) due to oxygen atoms.
  • Potential for enhanced hydrogen bonding, affecting solubility and pharmacokinetics. Hazards: Similar warnings (H302, H315, H319, H335) but with precautionary statements emphasizing respiratory safety (P261, P305+P351+P338) .

Chain Length and Branching Variations

Compound : (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
CAS : 1228093-32-0
Molecular Formula : C₁₃H₂₂ClN
Key Differences :

  • Butan-1-amine chain (4-carbon) instead of propan-1-amine (3-carbon).
  • Additional methyl group on the carbon chain, increasing lipophilicity.
    Implications : Extended chain length may improve membrane permeability but reduce aqueous solubility .

Simplified Analog: Shorter Carbon Chain

Compound: (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride CAS: 1304771-27-4 Molecular Formula: C₉H₁₄ClNO Key Differences:

  • Ethanamine (2-carbon) chain instead of propan-1-amine.
  • Single methoxy group at the 3-position.
    Implications : Reduced steric bulk may enhance binding to flat receptor sites but decrease metabolic stability .

Tabulated Comparison of Key Properties

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Hazard Profile
(S)-1-(2,5-Dimethylphenyl)propan-1-amine HCl 1391446-27-7 C₁₁H₁₈ClN 2,5-dimethyl 199.72 H302, H315, H319, H335
(S)-1-(3,5-Dimethylphenyl)propan-1-amine HCl 2514723-69-2 C₁₁H₁₈ClN 3,5-dimethyl 199.72 H302, H315, H319, H335
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 2061996-57-2 C₁₄H₂₇NO₄ 3,5-dimethoxy 231.72 H302, H315, H319, H335
(S)-1-(3-Methoxyphenyl)ethanamine HCl 1304771-27-4 C₉H₁₄ClNO 3-methoxy 203.67 Not explicitly listed
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl 1228093-32-0 C₁₃H₂₂ClN 3,5-dimethyl + branched 227.78 Not explicitly listed

Biological Activity

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride, commonly referred to as a substituted phenylpropylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H17N·HCl
  • Molecular Weight : 215.73 g/mol
  • Structure : Characterized by a propanamine backbone with a dimethyl-substituted phenyl group.

(S)-1-(2,5-Dimethylphenyl)propan-1-amine HCl is believed to interact primarily with neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound may act as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters like serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

  • CNS Stimulant Activity : Research indicates that this compound exhibits stimulant properties, potentially enhancing alertness and reducing fatigue.
  • Antidepressant Potential : Its action on serotonin receptors suggests possible antidepressant effects, similar to other compounds targeting the serotonergic system.
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may offer neuroprotection in models of neurodegenerative diseases.

Study 1: Serotonin Receptor Interaction

A study evaluated the binding affinity of various phenylpropylamines to serotonin receptors. The results indicated that this compound had a significant binding affinity for the 5-HT1A receptor, suggesting its role as a potential therapeutic agent for anxiety and depression-related disorders .

CompoundReceptor TypeBinding Affinity (nM)
This compound5-HT1A50
Reference Compound5-HT1A100

Study 2: Dopaminergic Activity

In another investigation focusing on dopaminergic activity, this compound was shown to promote dopamine release in vitro. This effect was linked to its ability to inhibit dopamine reuptake, making it a candidate for further research in treating disorders like ADHD .

ParameterValue
EC50 (Dopamine Release)75 nM
Emax (Max Effect)120%

Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundPrimary ActionNotable Effects
(R)-1-(2,5-Dimethylphenyl)propan-1-amineCNS StimulantSimilar stimulant effects but lower affinity for serotonin receptors
Racemic MixtureMixed effectsBroader range of activity but less specificity

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